氯化镥(3+);六水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

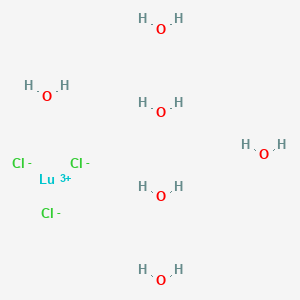

Lutetium(III) chloride hexahydrate, also known as lutetium trichloride hydrate, is a chemical compound composed of lutetium and chlorine with the formula LuCl3 · 6H2O . It forms hygroscopic white monoclinic crystals . The CAS Number for this compound is 15230-79-2 .

Synthesis Analysis

Pure lutetium metal can be produced from lutetium(III) chloride by heating it together with elemental calcium . The reaction is as follows: 2 LuCl3 + 3 Ca → 2 Lu + 3 CaCl2 .Molecular Structure Analysis

The molecular weight of lutetium(III) chloride hexahydrate is 389.42 . Anhydrous lutetium(III) chloride has the YCl3 (AlCl3) layer structure with octahedral lutetium ions .Chemical Reactions Analysis

Lutetium(III) chloride hexahydrate can be used as a starting material to prepare luminescent lutetium aluminum garnet for the preparation of optical ceramics . It can also be used to fabricate a modified glassy carbon electrode to detect sulfite in tap water .Physical And Chemical Properties Analysis

Lutetium(III) chloride hexahydrate is a colorless or white monoclinic crystal . It is soluble in water . The density of lutetium(III) chloride hexahydrate is 3.98 g/cm3 .科学研究应用

Lutetium(3+);trichloride;hexahydrate, also known as Lutetium trichloride hydrate, is a compound with the formula LuCl3 · 6H2O . It has a molecular weight of 389.42 . This compound is often used in scientific research, particularly in the field of materials science and chemistry .

One potential application of Lutetium(3+);trichloride;hexahydrate is in the preparation of luminescent lutetium aluminum garnet for the production of optical ceramics . This involves using Lutetium(3+);trichloride;hexahydrate as a starting material in the synthesis process . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Another potential application is in the fabrication of a modified glassy carbon electrode for the detection of sulfite in tap water . This involves using Lutetium(3+);trichloride;hexahydrate in the modification process of the electrode . Again, the specific methods and results would depend on the specific research context .

Laser Crystals

Lutetium(3+);trichloride;hexahydrate can be used as a raw material for laser crystals . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Catalyst in Chemical Reactions

Lutetium(3+);trichloride;hexahydrate can be used as a catalyst in various chemical reactions such as cracking, alkylation, hydrogenation, and polymerization . The specific methods and results would depend on the specific research context .

Preparation of Specialty Glasses

Lutetium(3+);trichloride;hexahydrate is sometimes used in the preparation of specialty glasses . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Production of Lutetium Oxyhalides

Lutetium(3+);trichloride;hexahydrate can be hydrolyzed to obtain lutetium oxyhalides . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Production of Lutetium Metal

Pure lutetium metal can be produced from lutetium(3+);trichloride;hexahydrate by heating it together with elemental calcium . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Synthesis of Lutetium Fluoride

Lutetium(3+);trichloride;hexahydrate can be reacted with hydrogen fluoride to produce lutetium(III) fluoride . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Preparation of Lutetium Oxide

The hexagonal lutetium hydroxide can be heated and dehydrated to obtain the monoclinic lutetium oxyhydroxide (LuO(OH)), and further heating will make it decompose into lutetium(III) oxide (Lu2O3) . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

安全和危害

Lutetium(III) chloride hexahydrate is considered hazardous. It is an irritant and can cause harm if it comes into contact with the skin or eyes, or if it is inhaled or ingested . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

属性

IUPAC Name |

lutetium(3+);trichloride;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOQNHYDCUXYED-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12LuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647794 |

Source

|

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lutetium(3+);trichloride;hexahydrate | |

CAS RN |

15230-79-2 |

Source

|

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。